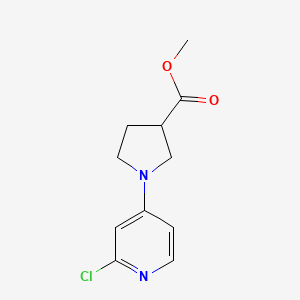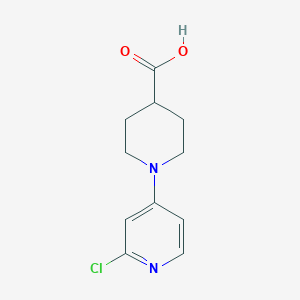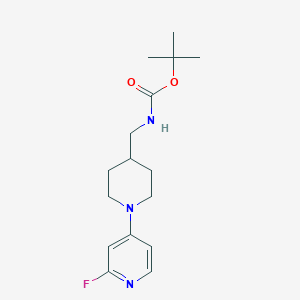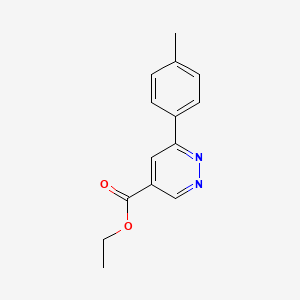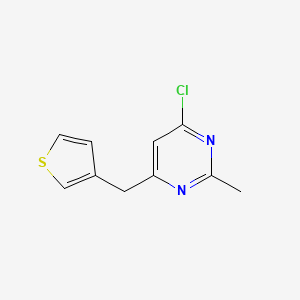
4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine”, involves a series of chemical reactions . The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine” is C9H7ClN2S. The molecular weight is 210.68 g/mol.
Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine” are complex and involve multiple steps . The reactions proceed through various pathways, including oxidative dehydrogenation, annulation, and oxidative aromatization .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiophene and its substituted derivatives, including “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Properties
Pyrimidines, including “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine”, display a range of pharmacological effects including anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antimicrobial Properties
Thiophene derivatives show antimicrobial properties . This makes “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine” a potential candidate for antimicrobial drug development.
Antifungal Properties
“4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine” can be used in the synthesis of antifungal agents . This is due to the antifungal properties of pyrimidine derivatives .
Antitumor Activity
Pyrimidines, including “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine”, have been found to exhibit antitumor activity . This makes them potential candidates for cancer treatment research.
Material Science Applications
Thiophene derivatives are also used in the fabrication of light-emitting diodes in material science . This suggests that “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine” could potentially be used in the development of new materials for electronic devices.
Corrosion Inhibitors
Thiophene derivatives are used as inhibitors of corrosion of metals . This suggests that “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine” could potentially be used in the development of new corrosion inhibitors.
Antioxidant Properties
Pyrimidines, including “4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine”, display antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs.
Safety and Hazards
Wirkmechanismus
In general, pyrimidine derivatives can participate in various chemical reactions. For instance, they can be used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, the pyrimidine compound can act as an organoboron reagent .
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-12-9(5-10(11)13-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZFVHHLFGHQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(thiophen-3-ylmethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



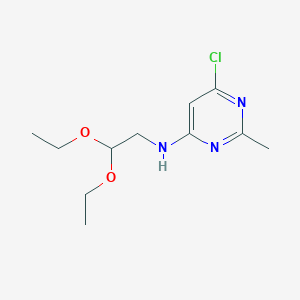
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)

![1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1479221.png)
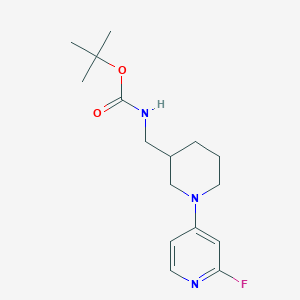
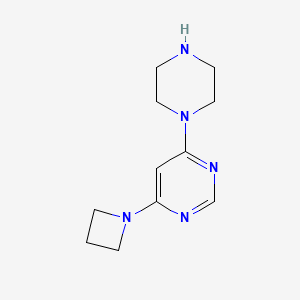

![Methyl 3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1479226.png)
